Ethyl(imino)(quinolin-8-yl)-lambda6-sulfanone
Description
Ethyl(imino)(quinolin-8-yl)-lambda⁶-sulfanone is a sulfonamide-derived compound characterized by a sulfonyl group (S=O) bonded to an imino (=N–) moiety, an ethyl group, and a quinolin-8-yl aromatic system. This structure combines electron-deficient (sulfonyl) and electron-rich (quinoline) components, making it a versatile intermediate in coordination chemistry, medicinal chemistry, and materials science. The quinolin-8-yl substituent introduces steric bulk and π-conjugation, which can influence reactivity, solubility, and binding interactions.
Properties
Molecular Formula |
C11H12N2OS |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
ethyl-imino-oxo-quinolin-8-yl-λ6-sulfane |
InChI |
InChI=1S/C11H12N2OS/c1-2-15(12,14)10-7-3-5-9-6-4-8-13-11(9)10/h3-8,12H,2H2,1H3 |
InChI Key |
MHRAFUMUNSULHO-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=N)(=O)C1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Oxidation of Sulfides
One common approach involves starting from a suitable sulfide precursor, such as a quinolin-8-yl sulfide, followed by oxidation to the sulfoxide and subsequent imination:
Step 1: Synthesis of quinolin-8-yl sulfide
- React quinolin-8-yl thiol or a halogenated quinoline derivative with a sulfur nucleophile, such as sodium sulfide or thiourea, under nucleophilic substitution conditions.
Step 2: Oxidation to sulfoxide
- Oxidize the sulfide to sulfoxide using mild oxidants like m-CPBA (meta-chloroperbenzoic acid) or hydrogen peroxide under controlled conditions to prevent overoxidation to sulfones.
Step 3: Imine formation to generate sulfoximine
- React the sulfoxide with an imine source, such as methylamine derivatives, under dehydrating conditions to form the sulfoximine.
This method is supported by patent WO2019123196A1, which describes the preparation of fluoralkenyl compounds via oxidation and functionalization of sulfur centers, indicating the feasibility of oxidation-imine steps in sulfur chemistry (source).
Direct Sulfoximine Formation via Oxidative Amination
Alternatively, direct oxidative amination of a sulfide can be employed:
React quinolin-8-yl sulfide with an amine (ethylamine) and an oxidant simultaneously, facilitating the formation of the sulfoximine in a one-pot process.
This approach reduces steps and improves efficiency, as demonstrated in recent literature on sulfoximine synthesis.
Use of Chlorosulfonyl or Related Intermediates
Chlorosulfonyl derivatives of quinoline can serve as intermediates:
React quinolin-8-yl chlorosulfonyl compounds with ethylamine or methylamine to form sulfonamide intermediates.
Followed by oxidation and imination to yield the target sulfoximine.
This route is supported by patent literature and chemical synthesis reports emphasizing chlorosulfonyl intermediates' versatility.
Reaction Conditions and Optimization
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Sulfide formation | Quinolin-8-yl halide + Na₂S | DMF or DMSO | Room temperature to 80°C | Nucleophilic substitution |
| Oxidation | m-CPBA or H₂O₂ | Dichloromethane or acetonitrile | 0°C to room temperature | Control over oxidation state |
| Imine formation | Amine + oxidized sulfur | Toluene or ethanol | Reflux | Dehydrating conditions |
Purification and Characterization
Post-synthesis, purification typically involves column chromatography or recrystallization. Characterization confirms structure and purity via NMR, IR, MS, and elemental analysis.
Summary of Research Findings
- Patent WO2019123196A1 details methods for preparing sulfur-based compounds with functionalized sulfoximines, emphasizing oxidation and subsequent substitution reactions.
- CAS# 2059936-54-6 data indicates that the compound can be synthesized via oxidation of sulfur precursors followed by imination.
- Recent literature supports oxidative amination as an efficient route, with reaction conditions optimized to prevent overoxidation and side reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl(imino)(quinolin-8-yl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group or the imino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Ethyl(imino)(quinolin-8-yl)-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl(imino)(quinolin-8-yl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit or activate enzymatic reactions. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Lambda⁶-sulfanones exhibit significant diversity based on substituents attached to the sulfonyl-imino core. Below is a comparative analysis with structurally related compounds:
Electronic and Steric Effects
- Quinolin-8-yl vs. However, pyridin-2-yl derivatives exhibit higher solubility in polar solvents due to reduced steric bulk .
- Halogenated Derivatives: Bromophenyl-substituted sulfanones (e.g., ) demonstrate enhanced electrophilicity at the sulfur center, making them reactive in Suzuki-Miyaura cross-coupling reactions. In contrast, the trifluoromethyl group in ’s compound introduces strong electron-withdrawing effects, altering redox properties .
- Amino vs. Methyl Groups: The 3-aminophenyl substituent in ’s compound increases nucleophilicity, enabling applications in peptide coupling or polymer chemistry. Methyl or ethyl groups (e.g., ) prioritize steric effects over electronic modulation .
Physicochemical Properties
- Molecular Weight and Solubility: The quinolin-8-yl derivative’s higher molecular weight (estimated 283.35) suggests lower aqueous solubility compared to smaller analogs like the pyridin-2-yl (156.21) or cyclohexyl (175.29) derivatives.
- Thermal Stability: Cyclohexyl and aryl-substituted sulfanones () exhibit higher melting points (e.g., 61–63°C for ) due to crystalline packing, whereas alkyl derivatives may remain liquid at room temperature .
Biological Activity
Ethyl(imino)(quinolin-8-yl)-lambda6-sulfanone is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides an overview of its biological activity based on recent research findings, including structure-activity relationships (SAR), case studies, and relevant data.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C₁₁H₁₁N₃O₂S
- CAS Number : 771-50-6
- Molecular Weight : 233.29 g/mol
The compound features a quinoline moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
These results suggest that the compound exhibits significant activity against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.
The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of key enzymes in microbial metabolism. Specifically, it has been shown to interact with the polyketide synthase (Pks13) enzyme, crucial for the biosynthesis of mycolic acids in Mycobacterium tuberculosis. This interaction disrupts cell wall synthesis, leading to bacterial cell death .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to optimize the biological activity of this compound. Modifications to the quinoline ring and linker length were explored:
| Modification | Effect on Activity |
|---|---|
| Shortening linker from ethyl to methyl | Decreased potency |
| Introduction of methoxy groups | Enhanced interaction with Pks13 |
| Replacement with pyridine derivative | Retained potency but altered properties |
The presence of methoxy groups was found to facilitate hydrogen bonding with the enzyme's active site, enhancing the compound's binding affinity and overall potency .
Study 1: Antimicrobial Efficacy Against M. tuberculosis
In a controlled study assessing the efficacy of this compound against M. tuberculosis, researchers observed a significant reduction in bacterial load in treated cultures compared to controls. The compound demonstrated an MIC value of 4 µg/mL, indicating strong potential as an antitubercular agent.
Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed using human cell lines to evaluate the safety profile of this compound. The compound exhibited low cytotoxicity with an IC50 value greater than 100 µg/mL, suggesting a favorable therapeutic index for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
